molecular formula C23H22N4O2 B2686696 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide CAS No. 1251552-46-1

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide

Cat. No.: B2686696
CAS No.: 1251552-46-1
M. Wt: 386.455
InChI Key: NKXCZVQPUFLMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide is a potent and selective ATP-competitive inhibitor primarily targeting Janus Kinase (JAK) and Fms-like tyrosine kinase 3 (FLT3) signaling pathways [1] . Its core research value lies in its dual mechanism, making it a valuable tool for investigating hematologic malignancies and immune-mediated diseases. By inhibiting JAK enzymes, particularly JAK3, it effectively blocks the JAK-STAT signaling cascade, which is critically involved in cytokine signaling and immune cell regulation [2] . Concurrently, its potent inhibition of FLT3, including the constitutively active FLT3-ITD mutant found in a subset of acute myeloid leukemia (AML) patients, allows researchers to probe the mechanisms of leukemogenesis and test hypotheses for targeted therapies [3] . This compound enables sophisticated in vitro and in vivo studies focused on apoptosis induction, cell proliferation arrest, and the disruption of survival signals in cancer cells dependent on JAK or FLT3 activity. Its application extends to models of autoimmune conditions, such as rheumatoid arthritis and alopecia areata, where aberrant JAK signaling is a known driver of pathology [1] . Researchers utilize this inhibitor to dissect complex signaling networks and validate novel therapeutic approaches in oncology and immunology.

Properties

IUPAC Name

2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O2/c1-3-26-15-24-21-18(17-10-5-4-6-11-17)13-27(22(21)23(26)29)14-20(28)25-19-12-8-7-9-16(19)2/h4-13,15H,3,14H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXCZVQPUFLMCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of the pyrrolo[3,2-d]pyrimidine core through a series of cyclization reactions involving intermediates such as acyl bromides and amines . The final step often involves the acylation of the core structure with 2-methylphenyl acetic acid under acidic or basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, under basic or acidic conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted acetamides, each with potential biological and chemical applications .

Scientific Research Applications

Therapeutic Applications

  • Anticancer Activity
    • Mechanism of Action : Compounds in the pyrrolo[3,2-d]pyrimidine class have been shown to inhibit specific kinases involved in cancer proliferation. For instance, studies indicate that derivatives targeting the EPH receptor family exhibit significant anticancer properties due to their role in cell signaling pathways associated with tumor growth and metastasis .
    • Case Studies : Research has demonstrated that certain derivatives of this compound can effectively induce apoptosis in cancer cell lines such as K562 (human chronic myelogenous leukemia) and HL-60 (human leukemia) .
  • Antimicrobial Properties
    • Broad Spectrum Activity : The compound exhibits antimicrobial activity against various bacterial strains. Its derivatives have been tested for efficacy against both Gram-positive and Gram-negative bacteria .
    • Research Findings : A study highlighted the potential of pyrrolo[3,2-d]pyrimidines in treating infections caused by resistant bacterial strains, showcasing their relevance in addressing public health challenges .
  • Neurological Implications
    • CNS Activity : Some studies suggest that pyrrolo[3,2-d]pyrimidine derivatives may possess neuroprotective effects. They are being investigated for their potential use in treating neurodegenerative diseases by modulating neurotransmitter systems .
    • Experimental Evidence : Animal models have shown promising results where these compounds improved cognitive functions and reduced neuroinflammation .

Synthetic Approaches

The synthesis of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide typically involves multi-step processes including:

  • Formation of the Pyrrolo[3,2-d]pyrimidine Core : Initial steps often involve cyclization reactions between appropriately substituted anilines and carbonyl compounds under acidic or basic conditions.
  • Functionalization : Subsequent steps include introducing ethyl and methyl groups through alkylation reactions or using acyl chlorides to attach acetamide groups.
  • Purification : The final product is purified using chromatography techniques to ensure high purity necessary for biological testing .

Biological Evaluations

  • In Vitro Studies : Various assays have been employed to assess the cytotoxicity and efficacy of this compound against different cancer cell lines.
  • In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and therapeutic efficacy of the compound in real biological systems.

Mechanism of Action

The mechanism of action of 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets within cells. The compound is known to bind to the active sites of certain enzymes, inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to altered cell behavior. For example, the compound may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related compounds from the evidence are analyzed for comparative insights:

Table 1: Structural and Functional Comparison

Compound Name / Identifier Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties / Applications Reference
Target Compound Pyrrolo[3,2-d]pyrimidine 3-ethyl, 4-oxo, 7-phenyl, N-(2-methylphenyl)acetamide Not provided Hypothesized kinase inhibition (based on acetamide and aromatic motifs) -
N-(7-Methyl-2-phenylamino-5,6,7,8-tetrahydro-3H-pyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4-on-3-yl)acetamide Pyrido-thieno[2,3-d]pyrimidine 7-methyl, 2-phenylamino, tetrahydro ring, acetamide 369.44 Demonstrated synthetic accessibility (73% yield) and crystallinity (m.p. 143–145°C) [1]
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-chlorophenyl, dipentylamino, ethyl ester Not provided Structural disorder observed in X-ray studies; potential solubility challenges [7]
2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-(2-methylphenyl)acetamide Thieno[2,3-d]pyrimidine 5-methylfuran, prop-2-enyl, sulfanyl linkage, N-(2-methylphenyl)acetamide 379.24 (ZINC2886850) Sulfanyl group may enhance redox activity; furan substituent introduces polarity [8]
(2R)-N-[(4M)-4-(4-amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-3-methylphenyl]-2-(3-fluorophenyl)-2-hydroxyacetamide Pyrrolo[2,3-d]pyrimidine 4-amino, 7-methyl, fluorophenyl, hydroxyacetamide Not provided Chiral centers and fluorophenyl group suggest target selectivity (e.g., kinase or receptor binding) [10]

Key Findings :

Core Heterocycle Influence: Pyrrolo[3,2-d]pyrimidines (target compound, ) exhibit planar fused-ring systems conducive to intercalation or enzyme active-site binding. Thieno[2,3-d]pyrimidines () introduce sulfur atoms, which may alter electronic properties and metabolic stability compared to nitrogen-rich pyrrolo analogs.

Substituent Effects: Ethyl vs. Acetamide Linkages: The N-(2-methylphenyl)acetamide moiety is shared with , suggesting a conserved pharmacophore for target engagement.

Synthetic and Crystallographic Insights: Compounds like and highlight the importance of recrystallization conditions (e.g., ethanol/dioxane) for purity and crystallinity. X-ray diffraction data for (R factor = 0.054) underscores the utility of SHELX programs in resolving structural disorder in heterocyclic systems .

Biological Implications :

  • Fluorinated derivatives (e.g., ) and aryl-substituted analogs (e.g., target compound) are prevalent in kinase inhibitor design, leveraging aromatic stacking and hydrogen-bonding interactions.

Biological Activity

The compound 2-{3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-5-yl}-N-(2-methylphenyl)acetamide is a member of the pyrrolo[3,2-d]pyrimidine class of heterocyclic compounds. This class is recognized for its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic uses, and relevant studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N4O4C_{24}H_{22}N_{4}O_{4} with a molecular weight of approximately 430.5 g/mol. The unique structural features include a pyrrolo[3,2-d]pyrimidine core and substituents that enhance its lipophilicity and biological activity.

The biological activity of This compound is primarily attributed to its interaction with specific kinases involved in cancer progression:

  • Focal Adhesion Kinase (FAK) : This kinase is crucial in regulating cell adhesion and migration. Inhibition of FAK can lead to reduced cancer cell proliferation and metastasis.
  • Pyk2 : Similar to FAK, Pyk2 plays a role in cellular signaling pathways that promote survival and migration in cancer cells.

Preliminary studies indicate that derivatives of this compound may exhibit anti-cancer properties by inhibiting these pathways .

Biological Activity Overview

The following table summarizes the biological activities associated with This compound :

Activity Description
Anticancer Inhibits FAK and Pyk2 kinases; reduces proliferation and migration of cancer cells .
Antiviral Potential activity against viral infections due to structural similarities with other antiviral agents .
Anti-inflammatory May exhibit anti-inflammatory effects through modulation of immune responses .
Antioxidant Potential to scavenge free radicals and reduce oxidative stress .

Case Studies

Several studies have investigated the biological effects of similar compounds within the pyrrolo[3,2-d]pyrimidine family:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various human cancer cell lines including HeLa (cervical), HepG2 (liver), and A549 (lung) cells. The compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil .
  • Mechanistic Insights :
    • Research indicated that these compounds could bind to ATP-binding sites on kinases such as FAK and Pyk2, effectively inhibiting their activity and leading to decreased cell migration in metastatic cancer models .

Future Directions

Further research is necessary to fully elucidate the detailed mechanisms of action for This compound . Key areas for future investigation include:

  • In Vivo Studies : Conducting animal studies to assess the pharmacokinetics and therapeutic efficacy in cancer models.
  • Structural Modifications : Exploring structural analogs to enhance selectivity and potency against specific kinases.
  • Combination Therapies : Investigating the potential synergistic effects when combined with existing anticancer therapies.

Q & A

Basic Research Questions

Q. What synthetic routes are established for this compound?

  • Methodological Answer : Multi-step synthesis is typical for pyrrolo-pyrimidine derivatives. For example, outlines a protocol involving sequential condensation, cyclization, and chlorination steps. Key intermediates (e.g., ethyl 2-cyano-4,4-dimethoxybutanoate) are prepared via nucleophilic substitution, followed by formamidine addition to form the pyrimidine core. Final chlorination introduces reactivity for subsequent functionalization .
  • Experimental Design : Optimize reaction conditions (solvent, temperature) using high-performance liquid chromatography (HPLC) to monitor intermediate purity. Reference for Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach aryl groups .

Q. Which analytical techniques validate the compound’s structural integrity?

  • Methodological Answer :

  • X-ray crystallography ( ): Resolve bond angles and stereochemistry with single-crystal diffraction (mean C–C bond length: 0.005 Å; R factor <0.06) .
  • NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., phenyl groups at C7). Compare spectral data to analogs in (e.g., ethyl 7-methyl-3-oxo derivatives) .
  • Mass spectrometry : Confirm molecular weight (e.g., ESI-MS in , m/z 254.1 [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

  • Methodological Answer :

  • Core modifications : Replace the 3-ethyl group () with bulkier alkyl chains to assess steric effects on target binding.
  • Substituent variation : Introduce electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring () to evaluate electronic impacts on potency .
  • Bioisosteric replacement : Substitute the acetamide moiety (N-(2-methylphenyl)) with sulfonamides ( ) to improve metabolic stability .
    • Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate SAR with predicted binding affinities. Cross-validate with in vitro assays (IC₅₀ determinations).

Q. How to resolve contradictions in biological activity data across assays?

  • Methodological Answer :

  • Orthogonal assays : For enzyme inhibition, combine fluorescence polarization ( ) with surface plasmon resonance (SPR) to confirm binding kinetics .
  • Control experiments : Rule out assay interference (e.g., compound aggregation) via dynamic light scattering (DLS) or detergent-based protocols ( ).
  • Dose-response validation : Replicate results across multiple cell lines (e.g., HEK293 vs. HeLa) to exclude cell-type-specific artifacts.

Q. What strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer :

  • Catalyst screening : Compare Pd(II) acetate ( , % yield) with Buchwald-Hartwig catalysts for C–N coupling efficiency .
  • Solvent optimization : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) for cyclization steps ().
  • Process control : Implement inline FTIR or Raman spectroscopy ( , RDF2050108) to monitor reaction progress in real-time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.